molecular formula C13H15N5O2S B4171872 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide

2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide

Cat. No.: B4171872
M. Wt: 305.36 g/mol
InChI Key: CTRHJIQRRFJNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug design, and biochemistry.

Mechanism of Action

The mechanism of action of 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide in lab experiments is its potent anti-inflammatory and anti-cancer properties. It has also been shown to have low toxicity and is relatively easy to synthesize. However, one of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide. One direction is to further investigate its potential use as an anti-viral agent, particularly for the treatment of HIV and HCV infections. Another direction is to study its potential use as a diagnostic tool for the detection of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Scientific Research Applications

2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been shown to have potent anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an anti-viral agent, particularly for the treatment of HIV and hepatitis C virus (HCV) infections. Additionally, it has been studied for its potential use as a diagnostic tool for the detection of cancer and other diseases.

Properties

IUPAC Name

2-[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-7(21-13-15-8(2)17-18-13)12(20)16-10-6-4-3-5-9(10)11(14)19/h3-7H,1-2H3,(H2,14,19)(H,16,20)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHJIQRRFJNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SC(C)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide
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2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide

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